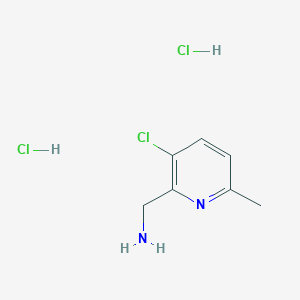

(3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(3-Chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related pyridine derivatives, which are important in various chemical syntheses and pharmaceutical applications. For instance, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is a compound with a pyridine core that has been synthesized and structurally analyzed . Similarly, 4,6-dichloro-2-methylpyrimidine is another pyridine-related compound, serving as an intermediate in the synthesis of the anticancer drug dasatinib . These compounds share structural similarities with the target compound, suggesting potential relevance in the context of synthetic intermediates and pharmaceuticals.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various methods, including cyclization and chlorination reactions. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine involves cyclization of acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions . This process highlights the importance of optimizing reaction conditions to achieve high yields of the desired products. Although the exact synthesis of "this compound" is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

X-ray analysis is a common technique used to determine the solid-state structure of compounds. The paper on 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile describes the use of X-ray analysis to reveal that the compound crystallizes with two independent molecules in the asymmetric unit, with almost identical geometric parameters . This type of analysis is crucial for understanding the molecular structure and potential reactivity of a compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary significantly. For instance, 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine is stable in acidic, neutral, and alkaline media but can undergo dehalogenation or conversion into derivatives of 2,3-dihydro-5-azabenzofuran under mild conditions . These reactions demonstrate the versatility of pyridine derivatives in chemical transformations, which could be relevant for the target compound's reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. The optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, showing absorption and fluorescence maxima at specific wavelengths. The effects of solvents on the emission spectra were also studied . These properties are important for applications in materials science and pharmaceuticals, and similar analyses would be relevant for "this compound".

Scientific Research Applications

Catalysis in Polymer Synthesis : This compound has been used in the synthesis of zinc(II) complexes for polymerization processes. For example, dichlorozinc complexes with derivatives of this compound efficiently initiated the ring-opening polymerization of rac-lactide (Kwon, Nayab, & Jeong, 2015).

Catalytic Oxidation Processes : It has been involved in the formation of diiron(III) complexes, serving as a functional model for methane monooxygenases and catalyzing the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Antibacterial and Antifungal Applications : A derivative of this compound was synthesized and evaluated for its antibacterial and antifungal activities, showing acceptable results (Rao, Prasad, & Rao, 2013).

Photocytotoxicity in Cancer Treatment : Iron(III) complexes involving this compound have been explored for their potential in cancer treatment, showing enhanced cellular uptake and photocytotoxicity in cancer cells (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).

Synthesis of Novel Compounds : The compound has been used in the synthesis of various novel compounds, including azetidine derivatives and Schiff base compounds, which have been tested for different biological activities, such as anticonvulsant properties (Jasouri, Khalafy, Badali, & Piltan, 2010).

Synthesis of Schiff Bases : It has been used in the formation of Schiff base compounds, which are significant in medicinal chemistry due to their diverse biological activities (Wang, Nong, Sht, & Qi, 2008).

Safety and Hazards

properties

IUPAC Name |

(3-chloro-6-methylpyridin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c1-5-2-3-6(8)7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOSKWIDWOQPED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3002100.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)but-2-enamide](/img/structure/B3002107.png)

![6-Oxo-1-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B3002108.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)

![5-Tert-butyl-7-(4-cyclopentylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3002115.png)

![Methyl 3-[(2-aminophenyl)sulfanyl]-3-(furan-2-yl)-2-hydroxypropanoate](/img/structure/B3002117.png)

![7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002118.png)

![(Z)-ethyl 1-cyclohexyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3002119.png)